Aziridine, 1,1'-(m-phenylenedisulfonyl)bis-
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Overview
Description
Aziridine, 1,1’-(m-phenylenedisulfonyl)bis- is a specialized organic compound featuring a three-membered nitrogen-containing ring structure This compound is part of the aziridine family, known for their significant ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 1,1’-(m-phenylenedisulfonyl)bis- typically involves the reaction of m-phenylenedisulfonyl chloride with aziridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of aziridine, 1,1’-(m-phenylenedisulfonyl)bis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Aziridine, 1,1’-(m-phenylenedisulfonyl)bis- undergoes various chemical reactions, including:
Nucleophilic Ring Opening: This reaction involves the opening of the aziridine ring by nucleophiles such as amines, alcohols, or thiols, leading to the formation of open-chain amines, alcohols, or thiols.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or peracids to form sulfonyl aziridines.
Substitution: Substitution reactions can occur at the nitrogen atom or the sulfonyl groups, leading to the formation of various substituted aziridines.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include primary and secondary amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents. The reaction is usually carried out under mild conditions to prevent over-oxidation.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, and the reaction conditions vary depending on the desired substitution.
Major Products Formed
Nucleophilic Ring Opening: The major products are open-chain amines, alcohols, or thiols.
Oxidation: The major products are sulfonyl aziridines.
Substitution: The major products are various substituted aziridines.
Scientific Research Applications
Aziridine, 1,1’-(m-phenylenedisulfonyl)bis- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers. It is also used in the study of ring-opening polymerization reactions.
Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules and the development of bioconjugates.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of biologically active compounds with anticancer or antimicrobial properties.
Industry: Used in the production of specialty chemicals, coatings, and adhesives due to its reactivity and ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism of action of aziridine, 1,1’-(m-phenylenedisulfonyl)bis- involves the nucleophilic attack on the strained aziridine ring, leading to ring opening and the formation of reactive intermediates. These intermediates can then undergo further reactions to form stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound of the aziridine family, known for its high reactivity and ring strain.
Azetidine: A four-membered nitrogen-containing ring compound with similar reactivity but less ring strain compared to aziridine.
Ethyleneimine: Another three-membered nitrogen-containing ring compound with similar properties and applications.
Uniqueness
Aziridine, 1,1’-(m-phenylenedisulfonyl)bis- is unique due to the presence of the m-phenylenedisulfonyl groups, which enhance its reactivity and stability. These groups also provide additional sites for chemical modification, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
21538-09-0 |
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Molecular Formula |
C10H12N2O4S2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
1-[3-(aziridin-1-ylsulfonyl)phenyl]sulfonylaziridine |
InChI |
InChI=1S/C10H12N2O4S2/c13-17(14,11-4-5-11)9-2-1-3-10(8-9)18(15,16)12-6-7-12/h1-3,8H,4-7H2 |
InChI Key |
BLWIYKNWGISLSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)N3CC3 |
Origin of Product |
United States |
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